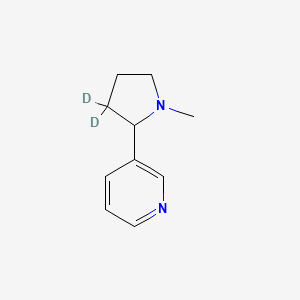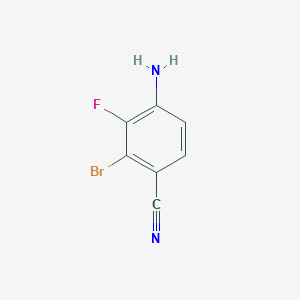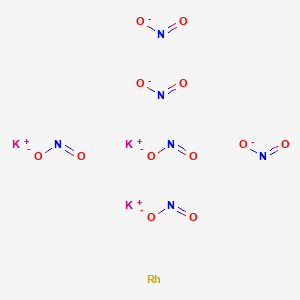![molecular formula C18H20O B14126792 1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one CAS No. 59662-28-1](/img/structure/B14126792.png)
1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a pentanone moiety. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique structural and chemical properties .
Preparation Methods
The synthesis of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with 2-methyl-1-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone .
Chemical Reactions Analysis
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone can be compared with other biphenyl derivatives, such as:
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
4,4’-Dimethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups attached to the 4 and 4’ positions.
2,2’-Dibromo-1,1’-biphenyl: A biphenyl derivative with bromine atoms attached to the 2 and 2’ positions.
The uniqueness of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone lies in its specific structural features, which confer distinct chemical and biological properties compared to other biphenyl derivatives .
Properties
CAS No. |
59662-28-1 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-methyl-1-(4-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C18H20O/c1-3-7-14(2)18(19)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3 |
InChI Key |
UJTDOWFEBUTOIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)
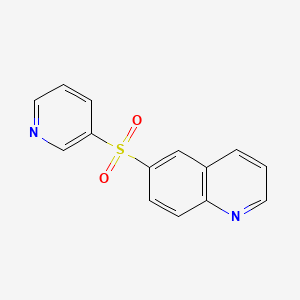

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)
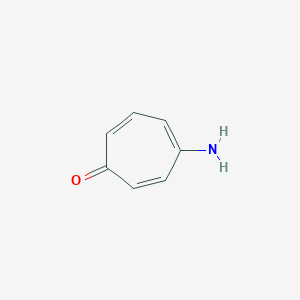
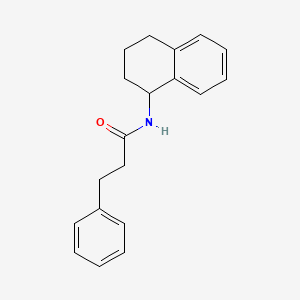
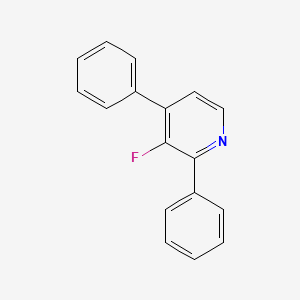
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
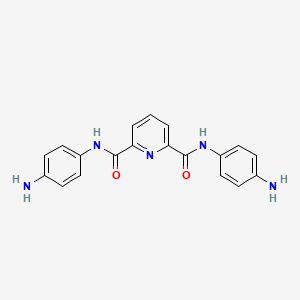
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)
